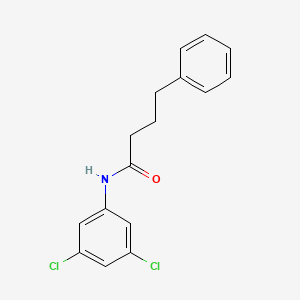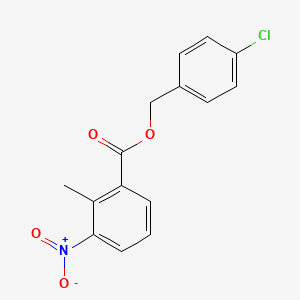![molecular formula C21H24N2O B5852765 2-[4-(9-anthrylmethyl)-1-piperazinyl]ethanol](/img/structure/B5852765.png)
2-[4-(9-anthrylmethyl)-1-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(9-anthrylmethyl)-1-piperazinyl]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of anthracene, which is a polycyclic aromatic hydrocarbon (PAH) that is widely used in the production of dyes, plastics, and other industrial materials. The synthesis of 2-[4-(9-anthrylmethyl)-1-piperazinyl]ethanol involves several steps, and the resulting compound has been found to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of 2-[4-(9-anthrylmethyl)-1-piperazinyl]ethanol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been found to interact with several key proteins and enzymes in the body, including serotonin receptors and the enzyme monoamine oxidase (MAO).
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-(9-anthrylmethyl)-1-piperazinyl]ethanol have been extensively studied in scientific research. This compound has been found to exhibit antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. In addition, this compound has been found to have antiviral and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. This compound has also been found to have potential applications in the treatment of neurological disorders such as depression and anxiety.
実験室実験の利点と制限
The advantages of using 2-[4-(9-anthrylmethyl)-1-piperazinyl]ethanol in lab experiments include its potential therapeutic applications and its well-understood synthesis method. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 2-[4-(9-anthrylmethyl)-1-piperazinyl]ethanol. One area of research is the development of new drugs based on this compound for the treatment of cancer, viral infections, and neurological disorders. Another area of research is the optimization of the synthesis method for this compound to improve the yield and reduce the environmental impact of the process. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
合成法
The synthesis of 2-[4-(9-anthrylmethyl)-1-piperazinyl]ethanol involves the reaction of anthracene with piperazine in the presence of a suitable solvent and a catalyst. The resulting product is then subjected to further chemical reactions to produce the final compound. The synthesis of this compound has been extensively studied, and various methods have been developed to optimize the process and improve the yield.
科学的研究の応用
The potential therapeutic applications of 2-[4-(9-anthrylmethyl)-1-piperazinyl]ethanol have been extensively studied in scientific research. This compound has been found to exhibit antitumor, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs. In addition, this compound has been found to have potential applications in the treatment of neurological disorders such as depression and anxiety.
特性
IUPAC Name |
2-[4-(anthracen-9-ylmethyl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c24-14-13-22-9-11-23(12-10-22)16-21-19-7-3-1-5-17(19)15-18-6-2-4-8-20(18)21/h1-8,15,24H,9-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDGPTKOTPMZBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Anthracen-9-ylmethyl)piperazin-1-yl]ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-N'-[(1H-1,2,4-triazol-5-ylthio)acetyl]benzohydrazide](/img/structure/B5852695.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5852696.png)

![1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}indoline](/img/structure/B5852721.png)
![5-[(3-ethoxybenzoyl)amino]isophthalic acid](/img/structure/B5852727.png)
![2-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B5852739.png)


![N'-[3-bromo-4-(dimethylamino)benzylidene]-2-(9-oxo-10(9H)-acridinyl)acetohydrazide](/img/structure/B5852761.png)
![N-{4-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]phenyl}acetamide](/img/structure/B5852772.png)

![3-methyl-1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5852790.png)

